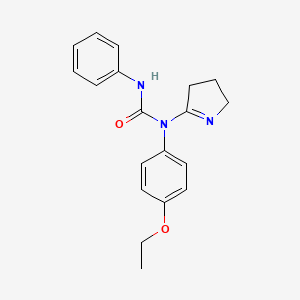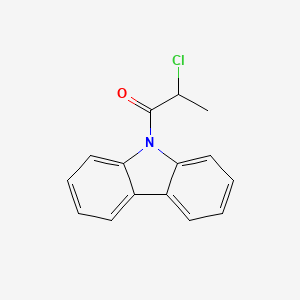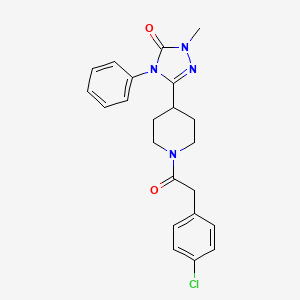![molecular formula C15H15FN2O3S B14962223 N-(2-fluorophenyl)-N'-{[(4-methylphenyl)sulfonyl]methyl}urea](/img/structure/B14962223.png)
N-(2-fluorophenyl)-N'-{[(4-methylphenyl)sulfonyl]methyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a fluorophenyl group, a methylphenylsulfonyl group, and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline and 4-methylbenzenesulfonyl chloride.
Formation of Intermediate: 2-fluoroaniline reacts with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-(2-fluorophenyl)-4-methylbenzenesulfonamide.
Urea Formation: The intermediate is then treated with an isocyanate derivative to form the final product, N-(2-fluorophenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-fluorophenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the sulfonyl group, resulting in simpler amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-chlorophenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea
- N-(2-bromophenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea
- N-(2-iodophenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea
Uniqueness
N-(2-fluorophenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea is unique due to the presence of the fluorine atom in the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro, bromo, and iodo analogs.
Propriétés
Formule moléculaire |
C15H15FN2O3S |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1-(2-fluorophenyl)-3-[(4-methylphenyl)sulfonylmethyl]urea |
InChI |
InChI=1S/C15H15FN2O3S/c1-11-6-8-12(9-7-11)22(20,21)10-17-15(19)18-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H2,17,18,19) |
Clé InChI |
GIILEIGWUUCOLD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CNC(=O)NC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2,6-Difluorobenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B14962143.png)
![3-(2-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B14962146.png)

![6-(4-chlorophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B14962150.png)
![2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B14962152.png)
![3-(2-chlorophenyl)-5-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B14962154.png)
![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one](/img/structure/B14962155.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-hexyl-6-methylpyrimidin-4(3H)-one](/img/structure/B14962156.png)
![(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B14962164.png)

![3-[3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B14962189.png)
![N-[4-(acetylamino)phenyl]-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B14962192.png)

![[3-(dicyanomethylidene)-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] 4-bromobenzoate](/img/structure/B14962215.png)
